![molecular formula C9H9NO3 B1320030 6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 615568-17-7](/img/structure/B1320030.png)
6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
The compound “6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one” likely belongs to a class of organic compounds known as benzoxazinones, which are characterized by a benzene fused to an oxazine ring . The hydroxymethyl group (−CH2−OH) is an alcohol functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as hydroxymethylfurfural (HMF) are formed by the dehydration of reducing sugars . Protodeboronation of pinacol boronic esters is another method used in the synthesis of related compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, related compounds such as HMF can undergo various reactions, including further dehydration, reduction, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of related benzoxazinones and hydroxymethyl compounds. For example, HMF is a white low-melting solid that is highly soluble in both water and organic solvents .Scientific Research Applications
Antitumor Activity
The compound has been studied for its potential in antitumor activity . Derivatives of 4H-chromene, which is structurally related to “6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one”, have shown promising results against various cancer cell lines. The substitution at specific positions in the 4H-chromene nucleus with certain atoms can increase the molecule’s effectiveness against different cell lines .
Biological and Pharmacological Effects
Chromene derivatives exhibit a wide range of biological and pharmacological effects. These include antimicrobial, anti-inflammatory, antiproliferative, antioxidant, and analgesic activities. They also show potential as anticonvulsant, antitubercular, anticoagulant, and estrogenic agents .
Inhibitor of Diabetes-Induced Vascular Dysfunction
Some chromene derivatives have been identified as inhibitors of diabetes-induced vascular dysfunction. This suggests that “6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one” could be a candidate for further research in the treatment of vascular complications associated with diabetes .
Synthesis of Pharmaceutical Compounds
The compound can serve as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are integral in creating drugs with antitumor properties and other therapeutic applications .
Development of Electrical Components
In the field of electrical engineering, derivatives of the compound have been used in the development of design variants for improving electrical parameters like breakdown voltage and on-state resistance .
Material Science Applications
The compound’s derivatives are also explored in material science for their potential in creating new materials with desirable electrical properties, which could be useful in various industrial applications .
properties
IUPAC Name |
6-(hydroxymethyl)-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMAINZAZNHEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593989 | |
Record name | 6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
615568-17-7 | |
Record name | 6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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